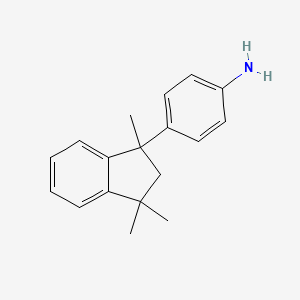
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline is a chemical compound with the molecular formula C18H21N It is characterized by the presence of an aniline group attached to a 1,3,3-trimethyl-2,3-dihydro-1H-inden-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline typically involves the reaction of 4-aminophenylboronic acid with 1,3,3-trimethylindane-1-aldehyde, followed by a reduction step to yield the target compound . The reaction conditions often include the use of a suitable solvent, such as ethanol or dimethyl sulfoxide, and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using similar reaction pathways as described above. The process would be optimized for efficiency, yield, and cost-effectiveness, with considerations for safety and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the aniline group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis and can be used to prepare more complex molecules.
Biology: The compound can be used as a fluorescent dye for biological imaging and analysis.
Mécanisme D'action
The mechanism of action of 4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline involves its interaction with specific molecular targets and pathways. The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The trimethylindane moiety may contribute to the compound’s overall stability and lipophilicity, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1,3,3-trimethylindane: Similar in structure but lacks the aniline group.
1,1,3-Trimethyl-3-phenylindane: Another structurally related compound with different functional groups.
2,3-Dihydro-1,4,7-trimethyl-1H-indene: Shares the indene core but has different substituents.
Uniqueness
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline is unique due to the presence of both the aniline group and the trimethylindane moiety, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
93369-00-7 |
|---|---|
Formule moléculaire |
C18H21N |
Poids moléculaire |
251.4 g/mol |
Nom IUPAC |
4-(1,3,3-trimethyl-2H-inden-1-yl)aniline |
InChI |
InChI=1S/C18H21N/c1-17(2)12-18(3,13-8-10-14(19)11-9-13)16-7-5-4-6-15(16)17/h4-11H,12,19H2,1-3H3 |
Clé InChI |
HXFFHXQUWZQCOC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=CC=CC=C21)(C)C3=CC=C(C=C3)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11861308.png)
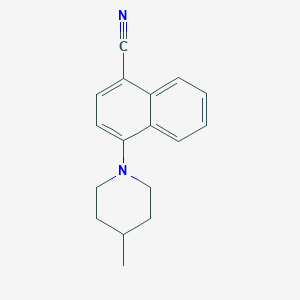

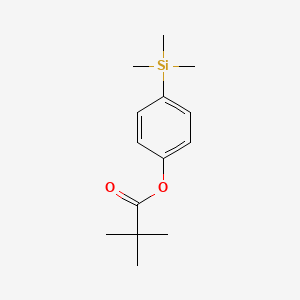
![5-Nitro-3-(p-tolyl)benzo[d]isoxazole](/img/structure/B11861330.png)
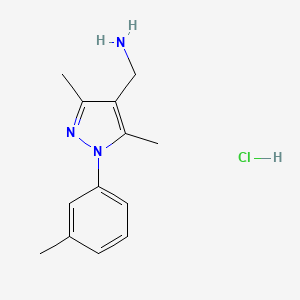
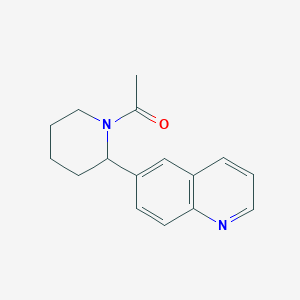
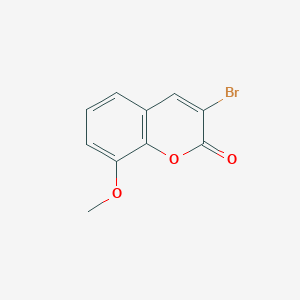




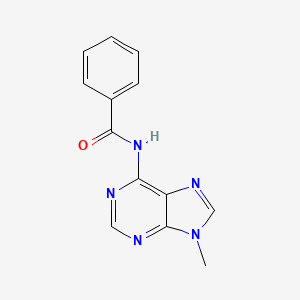
![4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11861392.png)
